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Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-

based therapeutics, including mRNA and self-amplifying RNA (saRNA). The ionizable cationic

lipid is a critical component of these formulations, playing a key role in nucleic acid

encapsulation and endosomal escape for cytosolic delivery. ATX-0126 is a novel ionizable lipid

that has been successfully utilized in the formulation of saRNA vaccines, most notably in the

ARCT-154 COVID-19 vaccine.[1] These application notes provide recommended molar ratios,

detailed experimental protocols for the formulation and characterization of ATX-0126-based

LNPs, and an overview of the underlying delivery mechanism.

The typical composition of LNPs includes an ionizable cationic lipid, a phospholipid,

cholesterol, and a PEGylated lipid.[1] The ionizable lipid is designed to be cationic at a low pH

to facilitate interaction with the negatively charged nucleic acid backbone during formulation

and becomes neutral at physiological pH.[1] Upon endocytosis into the target cell, the acidic

environment of the endosome protonates the ionizable lipid, promoting the disruption of the

endosomal membrane and the release of the nucleic acid payload into the cytoplasm.
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Quantitative analysis of approved LNP-based therapeutics has provided insights into optimized

lipid compositions. For the ARCT-154 saRNA vaccine, which utilizes ATX-0126, the following

molar ratio of lipid components has been reported:

Component Molar Ratio (%)

ATX-0126 (Ionizable Cationic Lipid) 50

DSPC (1,2-distearoyl-sn-glycero-3-

phosphocholine)
7

Cholesterol 40

PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-

methoxypolyethylene glycol-2000)
3

This formulation highlights a common strategy in LNP design, with the ionizable lipid

constituting the largest molar fraction, followed by cholesterol to enhance stability, a helper

phospholipid (DSPC), and a small percentage of a PEGylated lipid to control particle size and

prevent aggregation.

Experimental Protocols
Preparation of Lipid Stock Solutions
Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol

for subsequent mixing.

Materials:

ATX-0126

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

Anhydrous Ethanol (200 proof)
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Sterile, RNase-free microcentrifuge tubes or glass vials

Protocol:

Prepare individual stock solutions of ATX-0126, DSPC, Cholesterol, and PEG2000-DMG in

anhydrous ethanol at appropriate concentrations (e.g., 10-50 mg/mL). The exact

concentration will depend on the desired final LNP concentration and the microfluidic system

parameters.

Ensure complete dissolution of each lipid. Gentle warming (up to 65°C) and vortexing may

be required, particularly for DSPC and cholesterol.

Store the lipid stock solutions at -20°C in sealed containers to prevent evaporation and

degradation.

Preparation of the Lipid Mixture (Organic Phase)
Objective: To combine the individual lipid stock solutions in the recommended molar ratio to

create the organic phase for LNP formulation.

Protocol:

Bring the individual lipid stock solutions to room temperature.

In a sterile, RNase-free tube, combine the lipid stock solutions according to the 50:7:40:3

molar ratio (ATX-0126:DSPC:Cholesterol:PEG2000-DMG).

Vortex the mixture thoroughly to ensure homogeneity. This lipid mixture in ethanol constitutes

the organic phase.

Preparation of the saRNA Aqueous Phase
Objective: To prepare the saRNA solution in an acidic buffer to facilitate electrostatic interaction

with the ionizable lipid.

Materials:

Lyophilized or concentrated saRNA
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Acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)

Nuclease-free water

Protocol:

Resuspend or dilute the saRNA in the acidic buffer to the desired concentration. The optimal

concentration will depend on the desired RNA-to-lipid ratio.

Ensure the saRNA is fully dissolved and the solution is homogenous.

LNP Formulation via Microfluidic Mixing
Objective: To rapidly mix the organic and aqueous phases using a microfluidic device to induce

the self-assembly of saRNA-loaded LNPs.

Materials:

Microfluidic mixing system (e.g., NanoAssemblr Benchtop or similar)

Microfluidic cartridge

Syringes for sample loading

Lipid mixture (from step 2)

saRNA solution (from step 3)

Protocol:

Prime the microfluidic system and cartridge with ethanol and the aqueous buffer according to

the manufacturer's instructions.

Load the lipid mixture (organic phase) and the saRNA solution (aqueous phase) into

separate syringes.

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting

point is a 3:1 ratio.
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Set the total flow rate (TFR). This parameter influences the mixing time and resulting particle

size. A typical range is 2-20 mL/min.

Initiate the mixing process. The two streams will converge in the microfluidic cartridge,

leading to rapid nanoprecipitation and the formation of LNPs encapsulating the saRNA.

Collect the resulting LNP dispersion from the outlet.

Downstream Processing: Buffer Exchange and
Concentration
Objective: To remove the ethanol and acidic buffer, and to concentrate the LNP formulation in a

physiologically compatible buffer.

Method: Tangential Flow Filtration (TFF) is the preferred method for scalable downstream

processing. Dialysis can be used for smaller-scale preparations.

Protocol (using TFF):

Set up the TFF system with an appropriate hollow fiber membrane (e.g., 100 kDa MWCO).

Equilibrate the system with the desired final buffer (e.g., sterile phosphate-buffered saline

(PBS), pH 7.4).

Diafilter the LNP dispersion against the final buffer to remove ethanol and exchange the

buffer.

Concentrate the LNPs to the desired final concentration.

Sterile filter the final LNP formulation through a 0.22 µm filter.

Characterization of ATX-0126 LNPs
1. Particle Size and Polydispersity Index (PDI):

Technique: Dynamic Light Scattering (DLS).
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Procedure: Dilute the LNP formulation in the final buffer (e.g., PBS) and measure the

hydrodynamic diameter (Z-average) and PDI.

Expected Results: For in vivo applications, a particle size of 80-150 nm with a PDI < 0.2 is

generally desirable.

2. Zeta Potential:

Technique: Electrophoretic Light Scattering (ELS).

Procedure: Dilute the LNP formulation in an appropriate low-ionic-strength buffer and

measure the surface charge.

Expected Results: LNPs should have a near-neutral or slightly negative zeta potential at

physiological pH.

3. Nucleic Acid Encapsulation Efficiency:

Technique: RiboGreen Assay (or similar nucleic acid quantification assay).

Procedure:

Measure the fluorescence of the LNP sample in the presence of a membrane-disrupting

surfactant (e.g., Triton X-100) to determine the total RNA concentration.

Measure the fluorescence of the LNP sample without the surfactant to determine the

concentration of unencapsulated (free) RNA.

Calculate the encapsulation efficiency using the following formula: Encapsulation

Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Expected Results: Encapsulation efficiencies greater than 90% are typically achieved with

optimized formulations.

Mechanism of Delivery and Signaling Pathway
The delivery of the saRNA cargo to the cytoplasm by ATX-0126 LNPs follows a multi-step

process involving cellular uptake and endosomal escape.
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Caption: Cellular uptake and endosomal escape pathway of ATX-0126 LNPs.

Experimental Workflow for LNP Formulation and
Characterization
The overall workflow for producing and validating ATX-0126 LNPs is a sequential process from

component preparation to final product analysis.
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Caption: Workflow for ATX-0126 LNP formulation and characterization.

Stability and In Vivo Performance
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Clinical trial data for the ARCT-154 vaccine provides valuable insights into the stability and in

vivo performance of ATX-0126 LNP formulations. The vaccine has been shown to be well-

tolerated and immunogenic, inducing robust neutralizing antibody responses.[2][3]

Furthermore, studies have indicated that the immune response generated by the ARCT-154

saRNA vaccine may have better longevity compared to conventional mRNA vaccines. The

vaccine is supplied in vials stored at -20°C or lower, indicating good stability under frozen

conditions.[4]

Conclusion
The ATX-0126 ionizable lipid, when formulated in the recommended 50:7:40:3 molar ratio with

DSPC, cholesterol, and PEG2000-DMG, provides a robust platform for the delivery of saRNA.

The protocols outlined in these application notes, utilizing microfluidic mixing for controlled and

reproducible LNP formation, offer a clear pathway for researchers to develop and characterize

ATX-0126-based LNPs for preclinical and clinical applications. The successful clinical

translation of the ARCT-154 vaccine underscores the potential of this formulation for the

development of next-generation RNA therapeutics and vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bocsci.com [bocsci.com]

2. Safety, immunogenicity and efficacy of the self-amplifying mRNA ARCT-154 COVID-19
vaccine: pooled phase 1, 2, 3a and 3b randomized, controlled trials - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Application Notes and Protocols for ATX-0126 Lipid
Nanoparticle (LNP) Formulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8265240#recommended-molar-ratios-for-atx-0126-
lnp-formulation]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8265240?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38744844/
https://www.researchgate.net/publication/374080710_Safety_and_immunogenicity_and_efficacy_of_the_self-amplifying_mRNA_ARCT-154_COVID-19_vaccine
https://www.tandfonline.com/doi/full/10.1080/14760584.2025.2487542
https://www.benchchem.com/product/b8265240?utm_src=pdf-body
https://www.benchchem.com/product/b8265240?utm_src=pdf-body
https://www.benchchem.com/product/b8265240?utm_src=pdf-custom-synthesis
https://www.bocsci.com/resources/lipid-composition-analysis-of-5-approved-popular-rna-lnp-products.html
https://pubmed.ncbi.nlm.nih.gov/38744844/
https://pubmed.ncbi.nlm.nih.gov/38744844/
https://pubmed.ncbi.nlm.nih.gov/38744844/
https://www.researchgate.net/publication/374080710_Safety_and_immunogenicity_and_efficacy_of_the_self-amplifying_mRNA_ARCT-154_COVID-19_vaccine
https://www.tandfonline.com/doi/full/10.1080/14760584.2025.2487542
https://www.benchchem.com/product/b8265240#recommended-molar-ratios-for-atx-0126-lnp-formulation
https://www.benchchem.com/product/b8265240#recommended-molar-ratios-for-atx-0126-lnp-formulation
https://www.benchchem.com/product/b8265240#recommended-molar-ratios-for-atx-0126-lnp-formulation
https://www.benchchem.com/product/b8265240#recommended-molar-ratios-for-atx-0126-lnp-formulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8265240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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